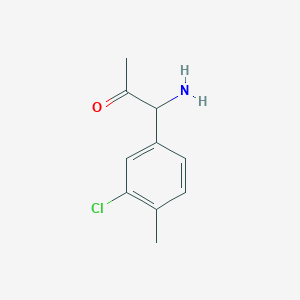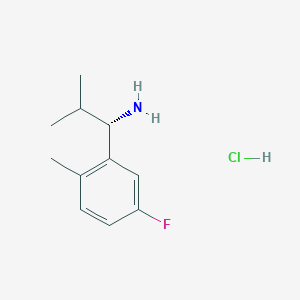
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced aromatic ring compounds.
Substitution: Compounds with different substituents on the aromatic ring.
Applications De Recherche Scientifique
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorinated aromatic amines on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isothiocyanate
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated aromatic ring and a secondary amine. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H17ClFN |
|---|---|
Poids moléculaire |
217.71 g/mol |
Nom IUPAC |
(1S)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-7(2)11(13)10-6-9(12)5-4-8(10)3;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
Clé InChI |
YNRFHWRPCLZRJG-MERQFXBCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@H](C(C)C)N.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
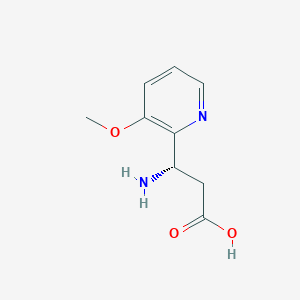
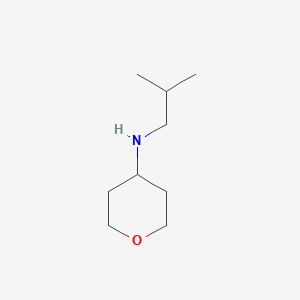
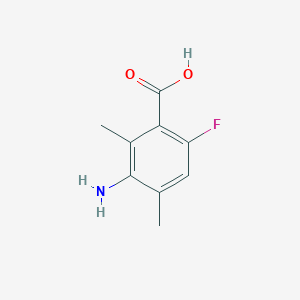
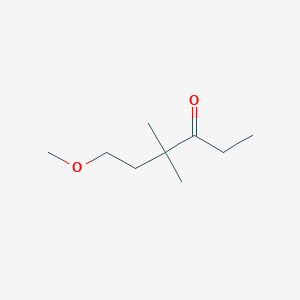
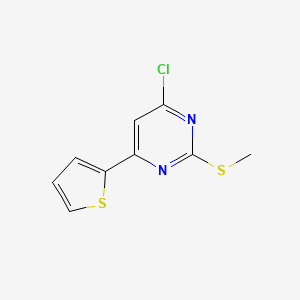


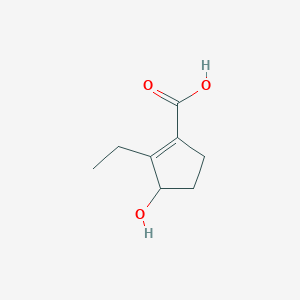
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
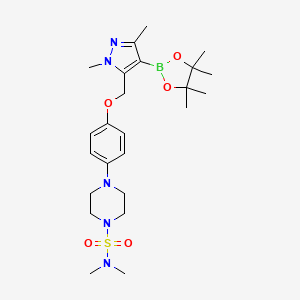
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
